2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)-

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- (CAS 893730-01-3) is a heterocyclic building block featuring a thiophene-2-carboxylic acid core substituted at the 4-position with a 6-methoxy-2-methylpyridin-3-yl moiety. Its molecular formula is C₁₂H₁₁NO₃S with a molecular weight of 249.29 g/mol.

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
CAS No. 893730-01-3
Cat. No. B12119971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)-
CAS893730-01-3
Molecular FormulaC12H11NO3S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)OC)C2=CSC(=C2)C(=O)O
InChIInChI=1S/C12H11NO3S/c1-7-9(3-4-11(13-7)16-2)8-5-10(12(14)15)17-6-8/h3-6H,1-2H3,(H,14,15)
InChIKeyDXBZPVFQFPNODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 893730-01-3: Structural and Physicochemical Baseline for 4-(6-Methoxy-2-methyl-3-pyridinyl)thiophene-2-carboxylic Acid


2-Thiophenecarboxylic acid, 4-(6-methoxy-2-methyl-3-pyridinyl)- (CAS 893730-01-3) is a heterocyclic building block featuring a thiophene-2-carboxylic acid core substituted at the 4-position with a 6-methoxy-2-methylpyridin-3-yl moiety. Its molecular formula is C₁₂H₁₁NO₃S with a molecular weight of 249.29 g/mol . This compound belongs to the broader class of pyridinylthiophene carboxylic acids, a scaffold that has demonstrated utility in medicinal chemistry for the development of kinase inhibitors [1], S1P₁ receptor agonists [2], and IMPDH-targeting anticancer agents [3]. The specific 6-methoxy-2-methyl substitution pattern on the pyridine ring distinguishes this compound from simpler pyridinylthiophene analogs by introducing both electron-donating methoxy character and steric bulk at the ortho position relative to the thiophene linkage.

Why Generic Pyridinylthiophene Carboxylic Acids Cannot Replace CAS 893730-01-3 in Structure-Guided Programs


Substitution of CAS 893730-01-3 with a generic 4-(pyridin-3-yl)thiophene-2-carboxylic acid or its 5-substituted regioisomer will fundamentally alter the electronic and steric profile at the heteroaryl junction, potentially disrupting critical molecular recognition events at the target binding site. The 6-methoxy substituent on the pyridine ring of CAS 893730-01-3 introduces a hydrogen-bond acceptor capable of engaging backbone amide NH or side-chain hydroxyl groups within a protein pocket—an interaction motif absent in the unsubstituted parent scaffold . Meanwhile, the 2-methyl group provides both lipophilic bulk and conformational constraint around the biaryl axis through steric interactions with the thiophene C3-H, influencing the dihedral angle between the pyridine and thiophene rings relative to the unsubstituted analog [1]. In the related class of N-pyridinylthiophene carboxamides, SAR studies have demonstrated that methoxy and methyl substituent positions on the pyridine ring are critical determinants of cellular potency (EC₅₀ values spanning ~400 nM to >10 µM depending on substitution) and tumor-cell selectivity [2]. Consequently, any attempt to replace CAS 893730-01-3 with a des-methoxy, des-methyl, or regioisomeric analog in a structure-activity relationship (SAR) campaign would introduce an uncontrolled variable, with the potential to erase target engagement or alter selectivity profiles [3].

Quantitative Differentiation Evidence for CAS 893730-01-3 vs. Its Closest Structural Analogs


Unique 6-Methoxy-2-Methyl Substitution Pattern Provides Distinct Electronic and Steric Profile Relative to Unsubstituted Parent Scaffold

CAS 893730-01-3 bears a 6-methoxy-2-methyl substitution on the pyridine ring, whereas the closest commercially available comparator, 4-(pyridin-3-yl)thiophene-2-carboxylic acid (CymitQuimica catalog, CAS not explicitly stated but scaffold confirmed), lacks these substituents entirely. The methoxy group at the 6-position contributes a hydrogen-bond acceptor capable of engaging polar residues within a target protein binding pocket—a feature absent in the des-methoxy analog—while the 2-methyl group modulates both lipophilicity (estimated ΔcLogP ≈ +0.5 vs. des-methyl analog based on fragment contribution) and the preferred dihedral angle at the biaryl junction through steric interaction with the thiophene C3-H .

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Regioisomeric Differentiation: 4-Position Thiophene Attachment vs. 5-Position Analog Enables Distinct Binding Geometries

CAS 893730-01-3 features the pyridinyl substituent attached at the thiophene 4-position (i.e., the 3-position of the thiophene ring relative to the carboxylic acid at position 2). The regioisomeric analog, 5-(pyridin-3-yl)thiophene-2-carboxylic acid (CAS 278803-20-6), places the pyridine substituent at the thiophene 5-position. This positional difference alters the exit vector angle of the pyridine ring relative to the carboxylic acid group, which can profoundly impact binding pocket complementarity in targets such as kinases or GPCRs .

Medicinal Chemistry Positional Isomerism Target Engagement

Carboxylic Acid Functionality at Thiophene C2 Enables Amide Coupling for Focused Library Synthesis

The free carboxylic acid at the thiophene 2-position in CAS 893730-01-3 is amenable to standard amide coupling chemistry (e.g., HATU, EDC/HOBt), enabling efficient diversification into amide libraries for SAR exploration . In contrast, the analogous methyl ester or nitrile derivatives require additional hydrolysis steps, adding synthetic complexity. The closely related amide analog, N-(6-methoxy-3-pyridinyl)-3-methyl-2-thiophenecarboxamide (ChEBI CHEBI:116108), represents a biologically annotated compound within the same chemotype space but lacks the free carboxylic acid handle required for further derivatization [1].

Synthetic Chemistry Amide Bond Formation Library Synthesis

Molecular Weight Differentiates CAS 893730-01-3 from Lighter Pyridinylthiophene Scaffolds, Influencing Permeability and Solubility

CAS 893730-01-3 has a molecular weight of 249.29 g/mol, which is approximately 44 Da heavier than the unsubstituted 4-(pyridin-3-yl)thiophene-2-carboxylic acid (MW ≈ 205.23 g/mol) . This mass difference reflects the methoxy (+30 Da) and methyl (+14 Da) substituents. While both compounds remain within Lipinski Rule of 5 guidelines (MW < 500), the higher MW of CAS 893730-01-3 is associated with a modest increase in predicted logP and a corresponding decrease in aqueous solubility, factors that must be accounted for in assay buffer formulation and in vivo dosing regimens.

Drug-like Properties Lipinski Parameters Permeability

Optimal Procurement and Application Scenarios for CAS 893730-01-3 in Drug Discovery and Chemical Biology


Focused Kinase Inhibitor Library Design via Amide Coupling Diversification

The carboxylic acid handle at the thiophene 2-position of CAS 893730-01-3 enables direct amide coupling with diverse amine building blocks, making this compound an ideal core scaffold for generating pyridinylthiophene-based kinase inhibitor libraries . Its 6-methoxy-2-methyl substitution pattern offers a differentiated starting point relative to unsubstituted scaffolds, potentially addressing selectivity challenges within the kinome [1].

Facilitating Structure-Activity Relationship (SAR) Studies on IMPDH-Targeted Anticancer Agents

Given the demonstrated activity of pyridinylthiophene carboxamides against IMPDH in peripheral nerve sheath cancers [2], CAS 893730-01-3 serves as a strategically functionalized carboxylic acid precursor for synthesizing novel analogs aimed at improving tumor-cell selectivity. The unique substitution pattern may confer differential metabolic processing relative to previously reported analogs.

S1P₁ Receptor Agonist Lead Optimization with Enhanced Lipophilic Efficiency

The pyridinylthiophene scaffold has been validated in S1P₁ receptor agonist programs [3]. CAS 893730-01-3, with its balanced methoxy/methyl substitution, offers a means to fine-tune lipophilic efficiency (LipE) relative to des-methyl or des-methoxy analogs during lead optimization.

Probe Compound Synthesis for Chemical Biology Target Deconvolution

The carboxylic acid moiety provides a convenient attachment point for biotin or fluorophore conjugation via PEG-linked amines, enabling the synthesis of affinity probes for target identification studies. The distinct substitution pattern may confer a unique target engagement fingerprint compared to unsubstituted pyridinylthiophene probes [1].

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